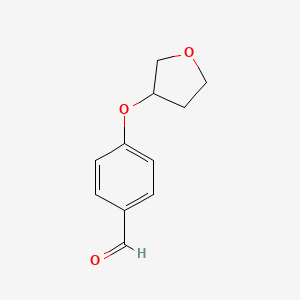

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

In chemical synthesis, “4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde” serves as a key intermediate or reactant in various catalytic processes. For instance, its derivatives have been synthesized through reactions facilitated by zinc chloride and triethylamine, optimizing specific conditions for improved yields.Molecular Structure Analysis

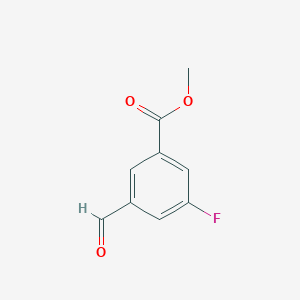

The molecular formula of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da . The compound contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aldehyde (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxolane .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde include a density of 1.2±0.1 g/cm3, a boiling point of 342.0±32.0 °C at 760 mmHg, and a flash point of 151.8±11.5 °C . It has a molar refractivity of 53.1±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 160.9±3.0 cm3 .Applications De Recherche Scientifique

Transition-Metal Catalysis

Transition-metal triflates catalyze the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes through C–H functionalization, involving the reaction between benzaldoximes and aqueous tetrahydrofuran. This process, facilitated by water-tolerant transition metals acting as Lewis acids, is confirmed by 2D NMR analysis, showcasing a novel method for oxime ketal formation from tetrahydrofuran derivatives (S. Shafi, 2015).

Biotechnological Production

The compound has implications in the biotechnological production of benzaldehyde, a molecule with widespread use in the flavor industry. Pichia pastoris, a methylotrophic yeast, leverages its alcohol oxidase enzyme to transform benzyl alcohol into benzaldehyde. This microbial biotransformation presents an eco-friendly alternative to chemical synthesis, potentially commanding higher market prices due to consumer preferences for biologically produced substances (Tom K. J. Craig & Andrew J. Daugulis, 2013).

Photocatalytic Applications

Graphitic carbon nitride, modified through thermal, mechanical, and chemical post-treatments, acts as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This environmentally friendly process operates in aqueous media under natural conditions, utilizing LEDs for efficient lighting, thereby representing a sustainable method for aldehyde production from alcohol precursors (M. J. Lima et al., 2017).

Chemical Synthesis and Catalysis

In chemical synthesis, "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde" serves as a key intermediate or reactant in various catalytic processes. For instance, its derivatives have been synthesized through reactions facilitated by zinc chloride and triethylamine, optimizing specific conditions for improved yields. This showcases the compound's versatility in organic synthesis, contributing to the development of novel chemical entities with potential applications across different industries (Wang Ya-lou, 2007).

Propriétés

IUPAC Name |

4-(oxolan-3-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,7,11H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZZBIQMOZFUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B1529713.png)

![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)

![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)